N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a tetrahydropyrazolo[1,5-a]pyridine core fused with a benzo[d]thiazole carboxamide moiety. The pyrazolo-pyridine scaffold is known for its conformational rigidity, which enhances binding affinity to biological targets, while the benzothiazole group may contribute to π-π stacking interactions or redox activity.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-16(11-4-5-13-15(7-11)22-10-18-13)17-8-12-9-19-20-6-2-1-3-14(12)20/h4-5,7,9-10H,1-3,6,8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTJLHXQXCYZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary components: benzo[d]thiazole-6-carboxylic acid and 3-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (Figure 1). The amide bond formation between these fragments serves as the final step, necessitating prior synthesis of both precursors.
Benzo[d]thiazole-6-carboxylic Acid Synthesis
Benzo[d]thiazole derivatives are typically synthesized via cyclization of ortho-substituted anilines with thiourea or via oxidative methods. For the 6-carboxy variant, nitration followed by reduction and cyclization has been documented. A representative procedure involves:
3-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Preparation
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is accessible through cyclocondensation reactions. Key intermediates include:
Detailed Synthetic Procedures
Synthesis of Benzo[d]thiazole-6-carboxylic Acid
Step 1: Nitration of 4-Methylbenzo[d]thiazole
A mixture of 4-methylbenzo[d]thiazole (5.0 g) in fuming HNO₃ (5 mL) and concentrated H₂SO₄ (30 mL) was stirred at 50–60°C for 6 hours. The product, 3-nitro-4-methylbenzo[d]thiazole, was isolated in 85% yield after ice quenching and filtration.
Step 2: Oxidation to Carboxylic Acid
The nitro intermediate (4.6 g) was treated with KMnO₄ (12 equiv) in H₂O/H₂SO₄ at reflux for 12 hours. Acidification yielded benzo[d]thiazole-6-carboxylic acid as a pale yellow solid (3.8 g, 78% yield).
Characterization Data :
Synthesis of 3-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Step 1: Formylation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine
The parent heterocycle (10 mmol) was treated with POCl₃ (1.2 equiv) and DMF (2 equiv) in dichloroethane at 0°C, followed by heating to 80°C for 3 hours. Workup yielded 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde (72% yield).
Step 2: Reductive Amination
The aldehyde (5.0 g) was dissolved in MeOH, treated with NH₄OAc (3 equiv) and NaBH₃CN (1.5 equiv), and stirred at room temperature for 12 hours. The crude amine was purified via silica gel chromatography (CH₂Cl₂/MeOH/NH₃) to afford the aminomethyl derivative (4.2 g, 83% yield).
Characterization Data :
Amide Coupling: Final Assembly
The coupling of benzo[d]thiazole-6-carboxylic acid and 3-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine was achieved using two primary methods:
Method A: EDCI/HOBt-Mediated Coupling
A mixture of benzo[d]thiazole-6-carboxylic acid (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.1 equiv) in DMF was stirred for 15 minutes. The amine (1.05 equiv) and Et₃N (3 equiv) were added, and the reaction was stirred at room temperature for 20 hours. Purification via reverse-phase HPLC (MeCN/H₂O/TFA) afforded the title compound in 68% yield.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Challenges and Mitigation Strategies
Epimerization During Coupling
The use of racemization-prone coupling agents (e.g., HATU) was avoided in favor of T3P®, which showed <2% epimerization by chiral HPLC.
Purification Difficulties
Reverse-phase HPLC with 0.1% TFA modifier improved peak symmetry and recovery (>90%) compared to neutral conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced analogs.
Substitution: Introduction of various alkyl or aryl groups at specific positions.
Scientific Research Applications
Chemistry
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide serves as a scaffold for the synthesis of diverse chemical libraries aimed at drug discovery. Its unique structure allows for the modification of functional groups to explore various chemical interactions.
Biology
The compound's derivatives are being studied for their potential biological activities:
- Enzyme Inhibition : Research indicates that derivatives can inhibit enzymes involved in cancer progression, making them candidates for anticancer therapies.
- Receptor Modulation : The compound may interact with various receptors, altering their activity and leading to therapeutic effects.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic applications:
- Antiviral Properties : Studies have shown that it acts as a core protein allosteric modulator for the hepatitis B virus, inhibiting viral replication by binding to the core protein and altering its function.
- Potential Cancer Treatments : Its ability to inhibit specific enzymes involved in tumor growth positions it as a candidate for developing new cancer therapies.
Industry
The compound's unique structure makes it valuable in the development of agrochemicals and other industrial applications. Its versatility allows for the formulation of products that can enhance agricultural productivity or serve as intermediates in chemical manufacturing.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antiviral Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited hepatitis B virus replication by modulating core protein function .
- Anticancer Potential : Research featured in Cancer Research highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation .
- Chemical Library Development : A paper in Chemical Reviews discussed how compounds like this compound are utilized in synthesizing libraries for high-throughput screening in drug discovery .
Mechanism of Action
The mechanism by which N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The compound shares structural similarities with:
- (4-Benzhydrylpiperazin-1-yl)(5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone (): Key Differences: Replaces the benzo[d]thiazole-6-carboxamide with a trifluoromethyl-substituted pyrimidine and a benzhydrylpiperazine group. Functional Impact: The trifluoromethyl group enhances metabolic stability, while the benzhydrylpiperazine may improve solubility and CNS penetration .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Key Differences: Features an imidazo[1,2-a]pyridine core instead of pyrazolo[1,5-a]pyridine.
Pharmacological and Physicochemical Properties
Spectroscopic Validation
- While the target compound lacks reported spectral data, analogs in and validate structures via 1H/13C NMR , IR , and HRMS . For example, the imidazo-pyridine derivative (2d) shows characteristic carbonyl stretches at 1720 cm⁻¹ (IR) and a molecular ion peak at m/z 568.1423 (HRMS) .
Research Implications and Gaps
- Antimicrobial Potential: The pyrazolo-pyrimidine analog in demonstrates biofilm inhibition, suggesting the target compound could be optimized for similar applications .
- Data Limitations : Absence of explicit pharmacological or solubility data for the target compound necessitates further experimental validation.
Biological Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C15H17N3OS
- Molecular Weight : 293.38 g/mol
- CAS Number : 866216-20-8
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Properties :
Table 1: Summary of Biological Activities
Recent Developments
Recent studies have focused on synthesizing novel derivatives of this compound to enhance its biological activity. For example:
- Synthesis of New Derivatives : Researchers have synthesized a series of compounds based on the thiazole and pyrazole frameworks that exhibited improved potency against specific targets such as COX enzymes and various cancer cell lines .
- In Vivo Studies : Animal models have been employed to assess the efficacy of these compounds in treating inflammatory diseases and cancers. Results showed significant reductions in tumor sizes and inflammatory markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
